2-Thia-6-azaspiro[3.5]nonane is a unique spirocyclic compound characterized by the presence of both sulfur and nitrogen atoms in its structure. This compound is part of a broader class of spirocyclic compounds, which are defined by a distinctive ring system where two rings are interconnected through a single atom. The specific arrangement of these atoms contributes to its potential applications in medicinal chemistry, materials science, and organic synthesis.
This compound can be classified as a heterocyclic compound due to the inclusion of different elements (sulfur and nitrogen) within its cyclic structure. It is often used as a precursor or building block in the synthesis of more complex chemical entities, particularly in drug discovery and development.
The synthesis of 2-Thia-6-azaspiro[3.5]nonane typically involves several key steps, including the cyclization of precursors containing both sulfur and nitrogen. One common synthetic route includes the reaction between a thiol and an amine in the presence of a suitable catalyst, which facilitates the formation of the spirocyclic structure. Solvents such as dichloromethane or tetrahydrofuran are often employed, with reactions conducted at room temperature or slightly elevated temperatures to optimize yields.
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and scalability. This approach allows for precise control over reaction conditions, thereby maximizing yield while minimizing waste. Advanced analytical techniques are employed to ensure product quality throughout the synthesis process .
The molecular formula for 2-Thia-6-azaspiro[3.5]nonane is , with a molecular weight of approximately 143.25 g/mol. The compound's structure features a spiro configuration that contributes to its distinct chemical properties. The InChI key for this compound is RLQNCQMKVKCRBT-UHFFFAOYSA-N, and its canonical SMILES representation is C1CC2(CNC1)CSC2.
Property | Value |
---|---|
Molecular Formula | C7H13NS |
Molecular Weight | 143.25 g/mol |
IUPAC Name | 2-thia-6-azaspiro[3.5]nonane |
InChI Key | RLQNCQMKVKCRBT-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CNC1)CSC2 |
2-Thia-6-azaspiro[3.5]nonane can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution:
The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to various amine derivatives.
The mechanism by which 2-Thia-6-azaspiro[3.5]nonane exerts its effects is closely related to its applications in medicinal chemistry. The compound may interact with biological targets such as enzymes or receptors due to the unique binding interactions facilitated by its sulfur and nitrogen atoms. For example, it may inhibit enzyme activity by binding to active sites, thereby modulating biochemical pathways relevant in disease processes such as cancer or infections.
The physical properties of 2-Thia-6-azaspiro[3.5]nonane include its appearance as a solid or liquid depending on purity and form. Its solubility characteristics vary with solvents used during synthesis.
The chemical properties are influenced by the functional groups present within the compound:
Relevant data indicates that this compound exhibits significant biological activity, making it an attractive candidate for further research in drug development .
2-Thia-6-azaspiro[3.5]nonane has diverse applications across several scientific domains:
Spirocyclic architectures have undergone a transformative journey in medicinal chemistry, evolving from structural curiosities to privileged scaffolds in modern drug design. The historical significance of spiro compounds became evident with spironolactone's FDA approval in 1959 as a steroidal aldosterone antagonist for hypertension management. This landmark drug established the pharmacological value of spiranes through its spirolactone core, which provided enhanced target specificity and metabolic stability compared to linear analogues [1]. The 1980s witnessed accelerated interest in synthetic spiroheterocycles, with chemists recognizing their potential to address conformational flexibility challenges in drug candidates. This era saw the emergence of spirooxindole derivatives as kinase inhibitors and apoptosis regulators, leveraging their inherent three-dimensionality to engage protein targets through novel binding modes [1].
The early 21st century marked a paradigm shift with the development of apalutamide (Erleada™), a spirohydantoin-derived antiandrogen approved in 2018 for prostate cancer. This breakthrough validated spiro scaffolds in oncology and stimulated research into spirocyclic bioisosteres for planar aromatic systems. Pfizer's MC4R antagonist PF-07258669 exemplifies contemporary applications, where a spirocyclic tetrahydronaphthyridine core enforces a cis-amide geometry essential for melanocortin-4 receptor binding – a conformation unattainable with non-constrained analogs [5]. This deliberate conformational control exemplifies how spirocycles solve fundamental pharmacophore positioning challenges while improving solubility through increased three-dimensionality.
Table 1: Evolution of Key Spirocyclic Pharmaceuticals
Compound | Approval Year | Core Spiro Structure | Therapeutic Area |
---|---|---|---|
Spironolactone | 1959 | Spirolactone | Cardiovascular |
Buspirone | 1986 | Aza-spirodecanedione | Anxiety disorders |
Cevimeline | 2000 | Spirothiazolidinone | Sjogren's syndrome |
Rolapitant | 2015 | Spiropiperidine | Chemotherapy-induced nausea |
Apalutamide | 2018 | Spirohydantoin | Prostate cancer |
PF-07258669 (Phase I) | 2020s | Spiro-THN* | Appetite regulation |
*Tetrahydronaphthyridine
Synthetic methodology advancements have been instrumental in this evolution. Traditional approaches relied on diastereoselective alkylations and ring-closure strategies, but recent innovations include:
These methodological breakthroughs transformed spiroheterocycles from challenging synthetic targets to accessible building blocks, facilitating their incorporation into lead optimization campaigns. The inherent chirality of spiro systems (arising from axial or central stereogenicity) provides opportunities for enantioselective drug design, while their structural rigidity reduces entropic penalties upon protein binding – a key advantage in developing high-affinity therapeutics [3].
2-Thia-6-azaspiro[3.5]nonane represents a strategic innovation in spiroheterocyclic chemistry, addressing specific limitations of existing scaffolds. This fused system features a sulfur atom in the smaller ring and a secondary amine in the larger ring, creating a unique electronic and steric profile. The spiro[3.5] framework provides enhanced three-dimensionality compared to monocyclic amines while maintaining favorable ligand efficiency – a critical parameter in fragment-based drug discovery [5].
The structural significance of this scaffold lies in its vector geometry. The sulfur atom adopts a puckered conformation that projects substituents perpendicularly to the azanane ring plane, creating distinctive spatial occupancy compared to carbon-based spirocycles. This arrangement enables simultaneous engagement of disparate binding pockets in biological targets. Additionally, the sulfur heteroatom introduces hydrogen-bond acceptor capacity and moderate dipole moments not present in all-carbon analogs, while the secondary amine provides a versatile handle for functionalization or salt formation to enhance solubility [5].
Table 2: Structural Comparison of Prominent Spirocyclic Scaffolds
Scaffold | Ring Fusion | Key Features | Synthetic Accessibility |
---|---|---|---|
2-Oxaspiro[4.5]decane | [4.5] | Lipophilic, chiral center | Moderate |
2,7-Diazaspiro[4.5]decane | [4.5] | Basic amines, zwitterionic potential | Challenging |
1-Oxa-7-azaspiro[5.5]undecane | [5.5] | Extended conformation, high Fsp³ | Difficult |
2-Thia-6-azaspiro[3.5]nonane | [3.5] | Compact geometry, sulfur H-bond acceptor, amine handle | Moderate to High |
Modern synthetic approaches to 2-thia-6-azaspiro[3.5]nonane derivatives leverage annulative disconnection strategies. Key methodological advances include:
The modularity of these approaches is particularly valuable, permitting systematic variation of substituents around the spiro core. For instance, the continuous flow synthesis reported in 2023 achieved a 98% yield of spirocyclic tetrahydronaphthyridine analogs with >20:1 diastereoselectivity by precisely controlling residence time and temperature parameters. This technological advancement addresses previous limitations in scalability and library diversification that hindered exploration of this chemical space [5].
The physicochemical profile of 2-thia-6-azaspiro[3.5]nonane derivatives contributes to their growing importance. Incorporating the sulfur heteroatom reduces cLogP values by approximately 0.5-1.0 units compared to carbon isosteres while maintaining sufficient membrane permeability. The scaffold's TPSA (Total Polar Surface Area) typically ranges from 45-60 Ų – within the optimal range for CNS penetration – while the constrained geometry minimizes rotatable bond count. These properties make it particularly valuable for targeting intracellular protein-protein interactions where traditional flat molecules show limited efficacy [1] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0